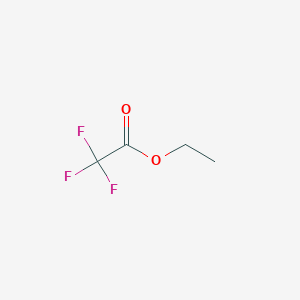

Ethyl trifluoroacetate

Vue d'ensemble

Description

Ethyl trifluoroacetate is a chemical compound belonging to the trifluoroacetate group. It is a colorless and odorless liquid with the chemical formula C4H5F3O2 and a molar mass of 142.08 g/mol . This compound is sparingly soluble in water but miscible with chloroform and methanol . It is widely used as an intermediate in organic synthesis, particularly for the preparation of organic fluorine compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl trifluoroacetate can be synthesized through several methods:

Reaction with 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine and ethanol: This reaction occurs in the presence of hydrochloric acid.

Reaction with trifluoroacetic acid or sodium trifluoroacetate and ethanol: This method involves the use of strong-acid cation exchange resin as a catalyst at temperatures between 40 to 50 degrees Celsius.

Industrial Production Methods: In industrial settings, this compound is produced by continuously feeding trifluoroacetic acid and ethanol into a reaction kettle with a rectifying tower. Concentrated sulfuric acid or solid super-acid is used as a catalyst. The reaction mixture is heated to reflux, and the product is collected at the top of the rectifying tower after purification . This method achieves a reaction yield of up to 99% and product purity of 99.9% .

Analyse Des Réactions Chimiques

Functional Group Transformations

Ethyl trifluoroacetate participates in reactions involving its ester and trifluoroacetyl groups:

Trifluoroacetylation of Amines

The compound serves as a trifluoroacetylating agent for amine protection. For example:

-

Conditions : Catalyst-free, room temperature, tolerance for diverse functional groups (e.g., alcohols, ketones) .

-

Mechanism : Silane-mediated reduction of silyl esters generates reactive iminium intermediates, leading to trifluoroethylated amines .

Reductive Amination

This compound facilitates reductive amination in a three-component coupling:

-

Applications : Synthesis of β-fluoroalkylamines for pharmaceuticals (e.g., antimalarials, antivirals) .

Table 2: Reaction Scope and Efficiency

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Piperidine | N-Trifluoroethylpiperidine | 89% | 24h, 25°C, PhSiH | |

| Benzylamine + Benzaldehyde | N-Trifluoroethylbenzylamine | 76% | 12h, 25°C, PhSiH |

Pharmaceutical Intermediates

-

Fluorinated APIs : Used in synthesizing antiviral agents (e.g., Efavirenz analogs) .

-

Agrochemicals : Key intermediate for fluorinated pesticides .

Stability and Handling Considerations

-

Thermal Stability : Decomposes at >200°C, releasing toxic gases (CO, HF) .

-

Flammability : Flash point -7°C; requires storage in inert atmospheres .

This compound’s reactivity and versatility make it indispensable in fluoroorganic chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, supported by efficient synthesis methods and well-characterized reaction pathways.

Applications De Recherche Scientifique

Organic Synthesis

ETFA serves as a crucial intermediate in the synthesis of fluorinated compounds. Its ability to introduce trifluoromethyl groups into organic molecules enhances their biological activity and stability.

Key Reactions:

- Trifluoroacetylation: ETFA is used to selectively introduce trifluoroacetyl groups into anilines, facilitated by catalysts such as 4-dimethylaminopyridine.

- Metathesis Reactions: It participates in reactions with alkyl aryl ketones to form trifluoromethyl ketones, which are valuable in synthetic organic chemistry.

Table 1: Key Reactions Involving Ethyl Trifluoroacetate

| Reaction Type | Description | Products Formed |

|---|---|---|

| Substitution | Trifluoroacetylation of anilines | Trifluoroacetylated anilines |

| Metathesis | Reaction with alkyl aryl ketones | Trifluoromethyl ketones |

| Electrosynthesis | Synthesis of trifluoroacetyltrimethylsilane | Trifluoroacetyltrimethylsilane |

Pharmaceutical Applications

ETFA is instrumental in the synthesis of various pharmaceutically active compounds. Its incorporation into drug molecules often leads to enhanced potency and selectivity.

Case Study:

In a study published in Chemical Research in Toxicology, ETFA was utilized to synthesize new antifungal agents, demonstrating improved efficacy compared to non-fluorinated counterparts .

Environmental Monitoring

ETFA and its derivatives, particularly trifluoroacetic acid (TFA), are studied for their environmental impact due to their formation from hydrofluorocarbon degradation. Research indicates that TFA does not exhibit significant toxicity in aquatic environments at certain concentrations .

Table 2: Environmental Toxicity Studies of TFA

| Organism | Concentration (mg/L) | Observed Effects |

|---|---|---|

| Daphnia magna | 1200 | No effects observed |

| Lemna gibba | 300 | NOEC (No Observed Effect Concentration) |

| Selenastrum capricornutum | 0.12 | NOEC |

Industrial Applications

ETFA is widely used in the production of agricultural chemicals, dyes, and liquid crystals. Its properties make it suitable for use as a solvent in various industrial processes.

Example:

The synthesis of this compound from trifluoroacetic acid and ethanol is a common industrial process that highlights its utility as a chemical intermediate .

Mécanisme D'action

The mechanism of action of ethyl trifluoroacetate involves its role as a reagent in organic synthesis. It acts as a trifluoroacetylating agent, introducing the trifluoroacetyl group into target molecules. This process is facilitated by catalysts such as 4-dimethylaminopyridine, which enhances the selectivity and efficiency of the reaction . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .

Comparaison Avec Des Composés Similaires

Ethyl trifluoroacetate can be compared with other similar compounds, such as:

Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl difluoroacetate: Contains two fluorine atoms instead of three.

Trifluoroacetic anhydride: A more reactive compound used for similar trifluoroacetylation reactions.

Uniqueness: this compound is unique due to its specific trifluoroacetyl group, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to act as an intermediate in the preparation of various fluorinated compounds makes it a valuable reagent in both research and industrial applications .

Activité Biologique

Ethyl trifluoroacetate (ETFA) is a fluorinated organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

- Chemical Formula : CHFO

- SMILES : CCOC(=O)C(F)(F)F

- InChI Key : STSCVKRWJPWALQ-UHFFFAOYSA-N

ETFA is characterized by the presence of trifluoromethyl groups, which significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ETFA and its derivatives. For instance, ETFA has been investigated for its efficacy against various bacterial strains, including resistant pathogens.

Case Study: Antibacterial Properties

A study conducted on linear polyamines incorporating ETFA demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| ETFA | Staphylococcus aureus | 32 |

| ETFA | Pseudomonas aeruginosa | 1-2 |

| Kanamycin | Staphylococcus aureus | 32 |

| Tobramycin | Pseudomonas aeruginosa | 1-2 |

These results indicate that ETFA can serve as a potent antibacterial agent, particularly against drug-resistant strains .

The mechanism by which ETFA exerts its antimicrobial effects appears to involve the disruption of bacterial cell membranes. The presence of trifluoromethyl groups enhances membrane permeability, leading to cellular depolarization and eventual cell death. This mode of action is particularly effective against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .

Applications in Synthesis

Beyond its biological activity, ETFA is utilized in various synthetic applications due to its reactivity. It serves as a precursor in the synthesis of trifluoromethylated compounds and has been employed in the selective trifluoroacetylation of anilines . This versatility makes it a valuable reagent in pharmaceutical chemistry.

Toxicity and Safety

While ETFA exhibits significant biological activity, its toxicity profile must be considered. Studies indicate that while it is effective against bacteria, it shows low toxicity towards mammalian cells, with an IC50 value significantly higher than the concentrations required for antibacterial activity . This selectivity suggests a favorable therapeutic window for potential applications.

Propriétés

IUPAC Name |

ethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSCVKRWJPWALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041959 | |

| Record name | Ethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

196.0 [mmHg] | |

| Record name | Ethyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

383-63-1 | |

| Record name | Ethyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL TRIFLUOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6TZK6X11X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl trifluoroacetate?

A1: The molecular formula of this compound is C4H5F3O2, and its molecular weight is 142.08 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy. These methods provide valuable information about its vibrational modes and conformational properties. Studies have identified two main conformers: anti–anti (Cs symmetry) and anti–gauche (C1 symmetry). [, ]

Q3: Can this compound be used in catalytic reactions?

A4: While not a catalyst itself, this compound serves as a useful reagent in various synthetic transformations. For example, it participates in three-component reactions with alkyl(aryl) isocyanides and dialkyl acetylenedicarboxylates to form functionalized dialkyl 5-[alkyl(aryl)imino]-2-ethoxy-2-(trifluoromethyl)-2,5-dihydrofuran-3,4-dicarboxylates. []

Q4: Are there specific applications of this compound in organic synthesis?

A5: this compound acts as a versatile building block in organic synthesis. It can be used to introduce trifluoromethyl (CF3) groups into molecules, which is a valuable strategy in medicinal chemistry and materials science. [, , ]

Q5: Have computational methods been used to study this compound?

A6: Yes, computational chemistry techniques, such as density functional theory (DFT) and ab initio calculations, have been employed to study the structure, vibrational frequencies, and conformational properties of this compound. These calculations complement experimental findings and provide insights into its electronic structure. []

Q6: How do different levels of theory affect the accuracy of calculated properties for this compound?

A7: The accuracy of computed properties for this compound, like vibrational frequencies and conformational energies, increases with the level of theory employed. Higher levels of theory, such as MP2 and coupled-cluster methods, generally provide results in better agreement with experimental data compared to simpler DFT methods. [, , ]

Q7: Does modifying the structure of this compound impact its reactivity?

A8: Yes, modifications to the this compound structure can significantly influence its reactivity. For instance, substituting the ethyl group with different alkyl or aryl groups can alter the steric and electronic properties of the molecule, affecting its participation in reactions like Michael additions. [, , ]

Q8: What analytical methods are used to characterize this compound?

A9: Common analytical techniques for characterizing this compound include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), and mass spectrometry (MS). These methods provide information about purity, structure, and isotopic composition. [, , ]

Q9: What are the environmental concerns associated with this compound?

A10: this compound, like other fluorinated compounds, can pose environmental risks. Its degradation in the atmosphere can lead to the formation of trifluoroacetic acid, a persistent and potentially harmful substance. Research focuses on understanding its atmospheric fate and developing strategies to mitigate its environmental impact. []

Q10: How is this compound used in the study of kinetic isotope effects?

A11: this compound serves as a model compound in studies investigating kinetic isotope effects (KIEs). By comparing the rates of hydrolysis in H2O and D2O, researchers can gain insights into the reaction mechanism and the role of bond breaking and formation in the rate-determining step. []

Q11: How is this compound used as a building block for pharmaceuticals?

A12: this compound plays a crucial role in synthesizing pharmaceutical intermediates and analogs. For instance, it is utilized in the preparation of celecoxib, a non-steroidal anti-inflammatory drug, and analogs of tetrahydrofolic acid, which have implications in cancer treatment. [, , ]

Q12: What is the role of this compound in battery research?

A13: this compound has been explored as a co-solvent in lithium-ion battery electrolytes. Its inclusion in electrolyte formulations aims to enhance low-temperature performance and improve high-temperature resilience, potentially addressing safety concerns associated with conventional electrolyte flammability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.